molecular formula C8H12BrNOS B13328546 2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol

2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol

Cat. No.: B13328546
M. Wt: 250.16 g/mol
InChI Key: UWVYZSQQBYXBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C10H14BrNOS It is a versatile small molecule that has been used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with a suitable amine, followed by reduction. One common method involves the following steps:

    Formation of the Schiff base: 5-bromothiophene-2-carbaldehyde is reacted with 2-amino-1-propanol under mild conditions to form the Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the dehalogenated compound.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol has been used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol
  • (5-Bromothiophen-2-yl)methylamine
  • 2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol

Uniqueness

2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a valuable compound for research in multiple scientific fields.

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)methylamino]propan-1-ol

InChI

InChI=1S/C8H12BrNOS/c1-6(5-11)10-4-7-2-3-8(9)12-7/h2-3,6,10-11H,4-5H2,1H3

InChI Key

UWVYZSQQBYXBLO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC=C(S1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.